molecular formula C14H25NO5 B3152327 Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate CAS No. 733803-23-1

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate

Cat. No.: B3152327
CAS No.: 733803-23-1
M. Wt: 287.35 g/mol
InChI Key: VWRIEHSFZCLGIB-UHFFFAOYSA-N
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Description

Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is a compound with the molecular formula C11H21NO4 . It belongs to the class of organic compounds known as gamma amino acids and derivatives . These are amino acids having a (-NH2) group attached to the gamma carbon atom.


Synthesis Analysis

The synthesis of similar compounds, such as tert-butyloxycarbonyl-protected amino acid ionic liquids (Boc-AAILs), has been reported . These were prepared by simple neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .


Molecular Structure Analysis

The InChI code for Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is InChI=1S/C11H21NO4/c1-5-15-9(13)7-6-8-12-10(14)16-11(2,3)4/h5-8H2,1-4H3,(H,12,14) . This provides a standardized way to encode the compound’s molecular structure and can be used to generate a 3D structure .


Chemical Reactions Analysis

While specific reactions involving Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate are not available, similar compounds have been used in peptide synthesis . For instance, Boc-AAILs were used in dipeptide synthesis with commonly used coupling reagents .


Physical and Chemical Properties Analysis

The molecular weight of Ethyl 4-((tert-butoxycarbonyl)amino)butanoate is 231.29 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . Its exact mass and monoisotopic mass is 231.14705815 g/mol . The compound has a topological polar surface area of 64.6 Ų .

Scientific Research Applications

Biodegradation and Environmental Fate

The environmental fate and biodegradation of ether compounds, like ethyl tert-butyl ether (ETBE), have been studied to understand their behavior in soil and groundwater. These studies reveal that microorganisms capable of degrading ETBE have been identified, suggesting potential for bioremediation strategies for ether compounds. These findings are crucial for environmental management and remediation efforts for related chemicals (Thornton et al., 2020).

Environmental Contamination and Mitigation

Research on the environmental behavior of methyl tert-butyl ether (MTBE) and its potential for contaminating groundwater highlights the challenges posed by such compounds. The solubility and weak sorption characteristics of MTBE, for instance, could offer insights into the behavior of structurally similar compounds, emphasizing the importance of understanding their environmental impact and the development of mitigation strategies (Squillace et al., 1997).

Application in Polymer and Material Science

The conversion of plant biomass into valuable chemicals, such as 5-Hydroxymethylfurfural (HMF), and its derivatives, presents an application area that may be related to the processing and utilization of complex esters and ethers in the development of sustainable materials and fuels. These advancements indicate a growing interest in utilizing renewable resources to produce industrially relevant chemicals, which could potentially include compounds like Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate (Chernyshev et al., 2017).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 4-((tert-butoxycarbonyl)amino)-5-methyl-3-oxohexanoate plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with enzymes such as proteases and esterases, which facilitate the cleavage of the ester and amide bonds in the compound. These interactions are crucial for the compound’s role in peptide synthesis, where it acts as a protected amino acid derivative, allowing for selective reactions without interference from other functional groups .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to affect the activity of certain signaling pathways by modulating the activity of key enzymes and proteins involved in these pathways. This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function and behavior .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to either inhibition or activation of these biomolecules. For example, it can inhibit the activity of proteases by binding to their active sites, preventing the cleavage of peptide bonds. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing peptide synthesis and modulating enzyme activity. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s effects become more pronounced at certain dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by esterases and proteases, leading to the formation of intermediate metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the compound’s overall effects on cellular function and metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it can exert its effects on cellular processes. This localization is crucial for the compound’s activity and function in biochemical reactions .

Properties

IUPAC Name

ethyl 5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO5/c1-7-19-11(17)8-10(16)12(9(2)3)15-13(18)20-14(4,5)6/h9,12H,7-8H2,1-6H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRIEHSFZCLGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C(C(C)C)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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